![molecular formula C18H24O4S2Sn B14278331 Dibutylbis[(thiophene-2-carbonyl)oxy]stannane CAS No. 131146-55-9](/img/structure/B14278331.png)
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane is an organotin compound characterized by the presence of thiophene-2-carbonyl groups attached to a dibutylstannane core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(thiophene-2-carbonyl)oxy]stannane typically involves the reaction of dibutyltin oxide with thiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
Dibutyltin oxide+2Thiophene-2-carbonyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The thiophene-2-carbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of dibutyltin oxide and thiophene-2-carboxylic acid.
Reduction: Formation of dibutyltin hydride and thiophene-2-carbinol.
Substitution: Formation of dibutylstannane derivatives with new functional groups.
Applications De Recherche Scientifique
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Dibutylbis[(thiophene-2-carbonyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The thiophene-2-carbonyl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s organotin core can also interact with cellular components, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dichloride
- Dibutyltin diacetate
Uniqueness
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane is unique due to the presence of thiophene-2-carbonyl groups, which impart specific chemical and biological properties
Propriétés
Numéro CAS |
131146-55-9 |
|---|---|
Formule moléculaire |
C18H24O4S2Sn |
Poids moléculaire |
487.2 g/mol |
Nom IUPAC |
[dibutyl(thiophene-2-carbonyloxy)stannyl] thiophene-2-carboxylate |
InChI |
InChI=1S/2C5H4O2S.2C4H9.Sn/c2*6-5(7)4-2-1-3-8-4;2*1-3-4-2;/h2*1-3H,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
BGRASDOYHJPBGN-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CS1)OC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


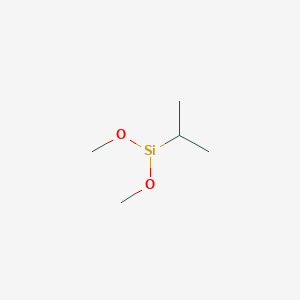
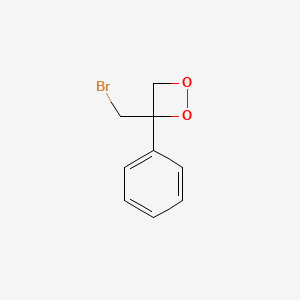
dimethyl-](/img/structure/B14278263.png)


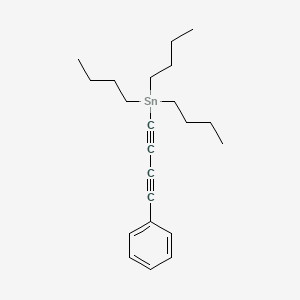
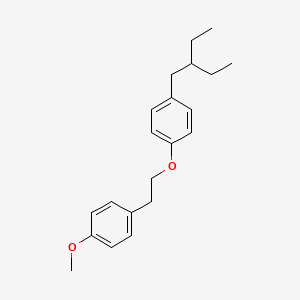
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
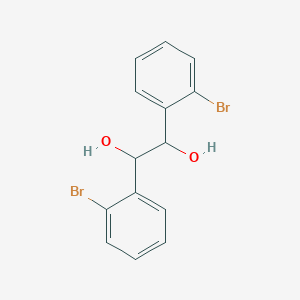
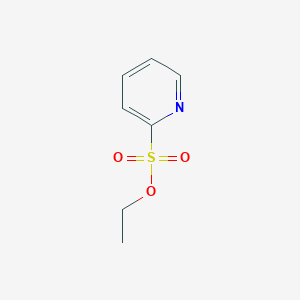

![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
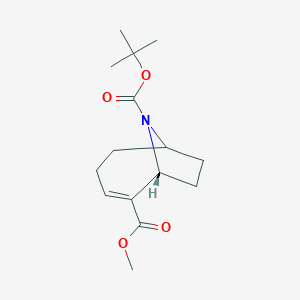
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
